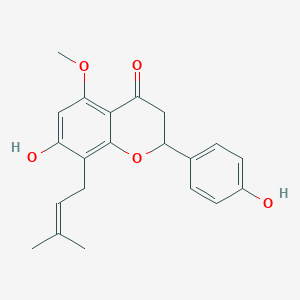Patent
US08067622B2
Procedure details


To the suspension of the O'Donnell phase transfer catalyst O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (34 mg, 0.056 mmol) in 1 ml of toluene is added xanthohumol (2 OH groups protected) (in part TIPS-protected: 37 mg, 0.056 mmol) in 1 ml of toluene. Subsequently, 0.5 ml of 25% NaOH is added and the mixture is stirred for 24 h at room temperature. For workup, 20 ml of H2O and 20 ml of ethyl acetate are added. The aqueous phase is acidified with H2SO4 and extracted twice with ethyl acetate. The organic phase is washed with NH4Cl solution and H2O, dried and eluted through a silica gel column using CHCl3/methanol. Removal of protection proceeds in a manner known from the literature.
Quantity
34 mg
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
C=CCO[C@H](C1C2C(=CC=CC=2)N=CC=1)[C@H]1[N+]2(CC3C4C(=CC=CC=4)C=C4C=3C=CC=C4)C[C@H](C=C)[C@@H](CC2)C1.[Br-].[CH3:42][C:43]([CH3:67])=[CH:44][CH2:45][C:46]1[C:47]([OH:66])=[CH:48][C:49]([O:64][CH3:65])=[C:50]([C:53](/[CH:55]=[CH:56]/[C:57]2[CH:58]=[CH:59][C:60]([OH:63])=[CH:61][CH:62]=2)=[O:54])[C:51]=1[OH:52].[OH-].[Na+].OS(O)(=O)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[CH3:42][C:43]([CH3:67])=[CH:44][CH2:45][C:46]1[C:47]([OH:66])=[CH:48][C:49]([O:64][CH3:65])=[C:50]2[C:53](=[O:54])[CH2:55][CH:56]([C:57]3[CH:58]=[CH:59][C:60]([OH:63])=[CH:61][CH:62]=3)[O:52][C:51]=12 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
37 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCC=1C(=CC(=C(C1O)C(=O)/C=C/C=2C=CC(=CC2)O)OC)O)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 24 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with NH4Cl solution and H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted through a silica gel column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of protection proceeds in a manner
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=CCC=1C(=CC(=C2C1OC(CC2=O)C=3C=CC(=CC3)O)OC)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

